1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one
Description
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is an aryl ketone derivative characterized by a propan-1-one backbone substituted with a 4-(isopentyloxy)-3-methylphenyl group. The isopentyloxy (3-methylbutoxy) group introduces steric bulk and lipophilicity, while the 3-methylphenyl substituent enhances electronic effects on the aromatic ring. This compound is structurally analogous to other propan-1-one derivatives studied for their synthetic versatility and biological activities, such as antimicrobial or receptor-binding properties .
Properties
IUPAC Name |
1-[3-methyl-4-(3-methylbutoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-14(16)13-6-7-15(12(4)10-13)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZHLBBZNGCYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one typically involves the alkylation of 4-hydroxy-3-methylacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., OCH₃ in 1-(4-Methoxyphenyl)propan-1-one) increase aromatic ring electron density, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., Cl in 1-(4-Chlorophenyl)propan-1-one) reduce reactivity at the α-position to the ketone .
- Steric Effects : Bulky substituents like tert-butyl or isopentyloxy hinder reaction kinetics. For example, 1-(4-(tert-Butyl)phenyl)propan-1-one achieves 68% yield in C-O coupling, slightly lower than less hindered analogs .
Spectroscopic and Physical Properties
- NMR Shifts :
- Melting Points : Lipophilic analogs like the target compound are typically oils or low-melting solids, whereas halogenated derivatives (e.g., 1-(4-Chlorophenyl)propan-1-one) may crystallize more readily .
Biological Activity
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an isopentyloxy group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- An aromatic ring with a methyl group at the 3-position.
- An isopentyloxy substituent at the para position (4-position).
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The isopentyloxy group may enhance its binding affinity, potentially modulating various biochemical pathways. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors, influencing their activity and downstream signaling pathways.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Research has indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the aromatic system may contribute to these effects by interacting with cellular targets involved in cancer progression .
Research Findings and Case Studies
Several studies have explored the biological implications of compounds related to this compound. Below are notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
